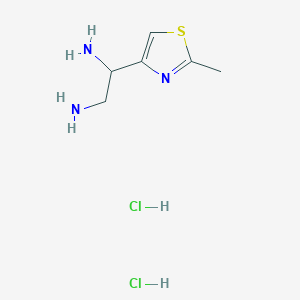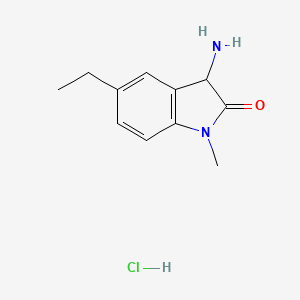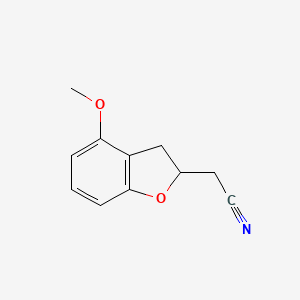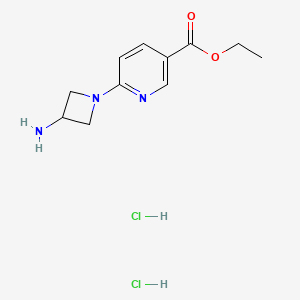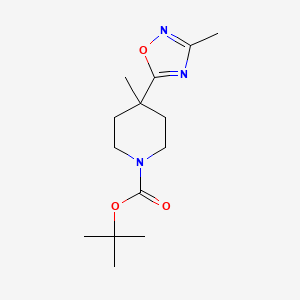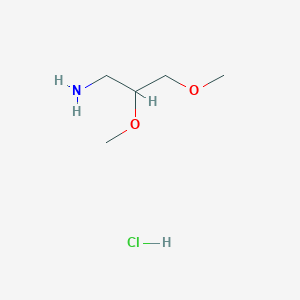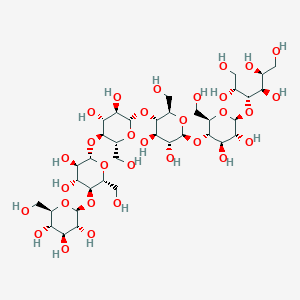
Cellohexitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cellohexitol is a biomedical substance primarily used in the research of antiviral drugs . It operates by inhibiting viral replication and is particularly effective against the HIV and Hepatitis B viruses .
Synthesis Analysis
The synthesis of this compound and similar oligosaccharides involves various methods such as acetolysis, acid and enzymatic hydrolysis, and glycoside synthesis . These methods are used to prepare mixtures of oligosaccharides with degrees of polymerization (DPs) between 1 and 30 .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C36H64O31 . It is made up of atoms forming a three-dimensional structure, with chemical bonding distances and angles, presenting a certain molecular symmetry .Wissenschaftliche Forschungsanwendungen
1. Cytotoxicity Assessment
A pivotal area of research involving Cellohexitol is its role in cytotoxicity assessment. Studies have explored the effects of various antiseptics, including this compound, on different cell types. For instance, research has demonstrated that antiseptics can induce morphological cell damage and affect the secretion of inflammatory cytokines and chemokines in human osteoblasts. This indicates the potential of this compound in studying cell responses to antiseptic treatment and its effects on cell viability and inflammatory response in vitro. Such investigations are crucial for understanding the cytotoxic effects of chemical compounds, including antiseptics like this compound, and for developing safer and more effective therapeutic agents (Röhner et al., 2015)(Röhner et al., 2015).
2. Cell Culture and Drug Discovery
This compound's role extends into cell culture technologies and drug discovery. Research has highlighted its relevance in studying cell functions and its critical role in the pharmaceutical industry. Innovations like the Cellometer imaging cytometry system have been developed to facilitate the rapid detection of cell population characteristics, such as apoptosis and necrosis, in drug discovery. This technology, utilizing fluorescence-based cell population analysis, offers a quick, simple, and cost-effective method for screening the cytotoxic effects of chemical compounds, including this compound, on cells. It's instrumental in identifying potential drug candidates by determining their effects on cell viability, making this compound an essential component in the realm of pharmaceutical research and development (Chan et al., 2011)(Chan et al., 2011).
3. Hydrolytic Hydrogenation of Cellulose
This compound is also studied in the context of hydrolytic hydrogenation of cellulose, a process critical for biofuel production. Research on Ni catalysts supported by various materials like ZSM-5 and Al2O3 has revealed insights into the hydrogenation of cellobiose and glucose, essential intermediates in cellulose hydrolysis. This research is pivotal for understanding the production of hexitols, including this compound, from cellulose. It highlights the importance of the hydrogenation/dehydrogenation ability of catalysts in controlling hexitols selectivity, a critical factor in biofuel production from biomass resources (Liang et al., 2014)(Liang et al., 2014).
Eigenschaften
IUPAC Name |
(2S,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H64O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)18(49)29(11(4-40)59-33)65-35-25(56)20(51)31(13(6-42)61-35)67-36-26(57)21(52)30(14(7-43)62-36)66-34-24(55)19(50)28(12(5-41)60-34)64-32-22(53)17(48)16(47)10(3-39)58-32/h8-57H,1-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZLWGQTMCIKEM-VXDFXQCISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H64O31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
992.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

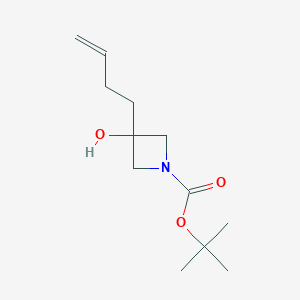
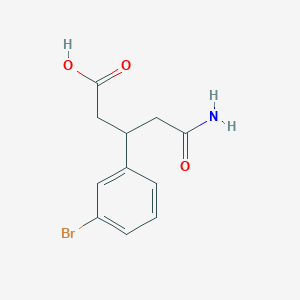
![2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1377524.png)



